molecular formula C20H15BrN6O B1671769 Etravirine CAS No. 269055-15-4

Etravirine

Numéro de catalogue: B1671769
Numéro CAS: 269055-15-4
Poids moléculaire: 435.3 g/mol
Clé InChI: PYGWGZALEOIKDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’Etravirine est un inhibiteur non nucléosidique de la transcriptase inverse (INNTI) de deuxième génération utilisé dans le traitement des infections à virus de l’immunodéficience humaine de type 1 (VIH-1). Il est commercialisé sous le nom de marque Intelence et a été approuvé par la Food and Drug Administration des États-Unis en 2008 . L’this compound est connu pour son efficacité contre les souches de VIH qui ont développé une résistance aux INNTI de première génération .

Applications De Recherche Scientifique

Clinical Efficacy in HIV Treatment

Etravirine is primarily indicated for treatment-experienced patients with HIV-1 infection. It is notable for its effectiveness against strains of the virus that exhibit resistance to first-generation NNRTIs. The compound has been evaluated in several pivotal clinical trials, including the DUET-1 and DUET-2 studies, which established its efficacy in achieving virologic suppression.

Key Findings from Clinical Trials

  • DUET Trials : In these double-blind, placebo-controlled trials involving 1,203 treatment-experienced patients, this compound demonstrated a significantly higher rate of HIV RNA suppression compared to placebo. At 48 weeks, 61% of patients on this compound achieved an HIV RNA level below 50 copies/mL compared to 40% in the placebo group .
  • Safety Profile : this compound was associated with a lower incidence of lipid elevations and neuropsychiatric adverse events compared to efavirenz, another NNRTI. However, there was an increased risk of rash among patients receiving this compound .

Summary of Phase III Trials

StudySample SizeProportion of Patients with HIV-1 RNA <50 copies/mLMean Decline in HIV-1 RNA (log10 copies/mL)CD4 Cell Count Increase (cells/μL)
DUET-1 (24 weeks)61256% (this compound) vs. 39% (placebo)2.41 vs. 1.7089 vs. 64
DUET-2 (24 weeks)59162% (this compound) vs. 44% (placebo)2.34 vs. 1.6878 vs. 66
Pooled Results (48 weeks)120361% (this compound) vs. 40% (placebo)2.25 vs. 1.4998 vs. 73

The data indicates that this compound not only improves viral load but also contributes to increased CD4 cell counts, essential for immune recovery in HIV-infected individuals .

Pharmacokinetics and Drug Interactions

This compound exhibits unique pharmacokinetic properties that facilitate its use in combination therapies. It reaches steady-state concentrations within four days and has a high distribution in lymph nodes, which may enhance its efficacy against compartmentalized viral populations .

This compound is known to interact with several other drugs, including warfarin and integrase inhibitors like raltegravir and elvitegravir . These interactions necessitate careful management to avoid adverse effects and ensure therapeutic efficacy.

Repurposing this compound for Cancer Treatment

Recent studies have explored the potential of this compound beyond its antiviral applications, particularly in oncology. Research indicates that this compound can inhibit tumor growth and metastasis in ovarian cancer models by downregulating the protein AGR2, which is associated with cancer progression .

Key Findings from Cancer Studies

  • Inhibition of Tumor Growth : In preclinical models, this compound demonstrated the ability to reduce tumor weight and inhibit angiogenesis without significant toxicity to vital organs.
  • Synergistic Effects : this compound showed synergistic effects when combined with paclitaxel, suggesting potential for combination therapies in cancer treatment .

Analyse Biochimique

Biochemical Properties

Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1, consequently blocking DNA-dependent and RNA-dependent polymerase activity . It does not inhibit human DNA polymerase alpha, beta, or gamma . This compound interacts with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 .

Cellular Effects

This compound has been shown to diminish proliferation, migration, and invasion in vitro . It also has the potential for bi-directional drug–drug interactions with other antiretrovirals and concomitant medications through its interactions with CYP isozymes .

Molecular Mechanism

This compound directly binds to the reverse transcriptase enzyme of HIV-1, blocking DNA-dependent and RNA-dependent polymerase activity . This inhibition does not affect human DNA polymerase alpha, beta, or gamma .

Temporal Effects in Laboratory Settings

It is known that this compound’s effects are observed within minutes at a concentration of 10 μM .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, one study found that this compound significantly increased the systemic clearance and volume of distribution of S-warfarin in rats .

Metabolic Pathways

This compound is metabolized in the liver by CYP450 enzymes, primarily CYP3A4, and to a lesser extent by CYP2C9 and CYP2C19 . The major metabolites formed retain less than 90% of this compound’s activity .

Transport and Distribution

The distribution of this compound into compartments other than plasma has not been evaluated in humans . It is known that this compound is about 99.9% bound to plasma proteins, primarily to albumin .

Subcellular Localization

The subcellular localization of this compound has not been extensively studied. One study found that this compound could induce anterior gradient 2 (AGR2) degradation via autophagy , suggesting that this compound may have effects on protein turnover and subcellular dynamics.

Activité Biologique

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection, particularly in treatment-experienced patients. Its unique mechanism of action, pharmacokinetics, and clinical efficacy make it a vital component in antiretroviral therapy.

This compound exerts its antiviral effects by directly inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition blocks both DNA-dependent and RNA-dependent polymerase activities, preventing viral replication. Notably, this compound does not inhibit human DNA polymerases, which minimizes potential side effects related to human cellular DNA synthesis .

Pharmacokinetics

This compound is characterized by its extensive protein binding (99.9%), primarily to albumin and α-1-acid glycoprotein. The drug is metabolized predominantly by cytochrome P450 enzymes CYP3A4, CYP2C9, and CYP2C19, leading to the formation of less active metabolites . Its elimination half-life averages around 41 hours, allowing for twice-daily dosing .

Absorption and Distribution

  • Maximum Absorption : Achieved within 2.5 to 4 hours post-administration.
  • Food Interaction : Administration with food increases systemic exposure, while fasting can reduce it by nearly 50% .
  • Volume of Distribution : The blood-to-plasma ratio is approximately 0.7, indicating significant distribution into tissues .

Clinical Efficacy

This compound has demonstrated substantial efficacy in clinical trials, particularly in patients with prior treatment failures and resistance to other NNRTIs. The DUET trials showed that at week 96, 57% of patients receiving this compound achieved viral loads below 50 copies/mL compared to 36% in the placebo group (P<0.0001). Additionally, mean CD4+ T-cell counts increased significantly more in the this compound group than in the placebo group .

Case Studies

  • Pregnant Women : A study involving pregnant women on this compound reported that 23% of infants had congenital anomalies; however, the overall safety profile remained consistent with non-pregnant populations .
  • Multidrug-Resistant HIV : Another study assessed the efficacy of this compound combined with darunavir/ritonavir in treatment-experienced patients with multidrug-resistant HIV. The regimen resulted in high rates of virologic suppression at 24 weeks .

Side Effects and Safety Profile

Common side effects of this compound include:

  • Rash : Occurring in about 21% of patients.
  • Gastrointestinal Issues : Such as nausea and diarrhea.
  • Peripheral Neuropathy : Reported but less common.

Serious adverse effects like Stevens-Johnson Syndrome have been documented but are rare .

Drug Interactions

This compound's metabolism can be affected by other drugs due to its interaction with CYP450 enzymes. For instance:

  • Rifabutin : Co-administration decreased this compound exposure by approximately 37% .
  • Clarithromycin : Exposure to clarithromycin was reduced by about 39% when administered with this compound .

Summary of Clinical Trials

StudyPopulationInterventionKey Findings
DUET TrialsTreatment-experienced adultsThis compound + background therapy57% viral load <50 copies/mL at week 96
Pregnant Women StudyPregnant women on ETVThis compoundSafety profile consistent; congenital anomalies in some infants
Multidrug-Resistant HIV StudyPatients with resistanceThis compound + Darunavir/RitonavirHigh rates of virologic suppression

Propriétés

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGWGZALEOIKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181412
Record name Etravirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1). It directly binds reverse transcriptase and consequently blocks DNA-dependent and RNA-dependent polymerase activity. Etravirine does not inhibit human DNA polymerase alpha, beta or gamma.
Record name Etravirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06414
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

269055-15-4
Record name Etravirine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269055-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etravirine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269055154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etravirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06414
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etravirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETRAVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C50HW4FO1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etravirine
Reactant of Route 2
Etravirine
Reactant of Route 3
Etravirine
Reactant of Route 4
Etravirine
Reactant of Route 5
Reactant of Route 5
Etravirine
Reactant of Route 6
Etravirine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.